N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5S2/c20-14-5-9-16(10-6-14)29(26,27)18(17-2-1-11-28-17)12-21-19(23)13-3-7-15(8-4-13)22(24)25/h1-11,18H,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDGRQDZFPFVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(thiophen-2-yl)ethylamine to form the intermediate N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]amine.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Controlled Reaction Conditions: Temperature, pressure, and pH control are crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation: The thiophene ring can be oxidized under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products
Reduction: Formation of N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized thiophene derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide exhibit significant antimicrobial activity. A study showed that derivatives of related sulfonamide compounds have been effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies revealed that it could induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound's effectiveness appears to stem from its ability to disrupt cellular signaling pathways that regulate cell proliferation and survival .
Case Studies
- Anticancer Evaluation : A study involving a series of sulfonamide derivatives demonstrated that certain compounds, structurally similar to this compound, exhibited cytotoxic effects on human cancer cell lines. The results indicated a dose-dependent response in terms of cell viability reduction, suggesting potential for further development as anticancer agents .
- Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding affinity of this compound to various biological targets. These studies help elucidate the compound's mechanism of action and its interaction with specific enzymes or receptors involved in disease pathways .
Material Science Applications
Beyond its biological applications, this compound can also be explored in material science due to its unique chemical structure. Its sulfonamide group can enhance solubility and stability in various solvents, making it suitable for use in polymer synthesis and as a potential additive in coatings or adhesives.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonyl group may also play a role in modulating the compound’s activity by interacting with proteins or enzymes.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- However, the para position of the nitro group in the target compound may reduce steric hindrance compared to ortho-substituted derivatives .
- Sulfonyl vs. Carboxamide : The 4-chlorobenzenesulfonyl group in the target compound offers stronger hydrogen-bond acceptor capacity compared to carboxamide-based analogues (e.g., ), which could influence solubility and target binding .
- Heterocyclic Moieties : Thiophen-2-yl (target) vs. benzothiazolyl () substituents differ in aromaticity and electronic effects. Thiophene’s lower electron density may reduce π-stacking efficiency compared to benzothiazole .
Spectroscopic and Physicochemical Properties
Table 2: Spectroscopic Comparison
Insights :
- The absence of ν(C=O) in triazole derivatives (e.g., ) contrasts with the target compound’s expected strong carbonyl absorption, confirming structural divergence.
- Thiophene protons in the target compound are anticipated to resonate similarly to those in N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide (δ 7.1–7.6) .
Biological Activity
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide, with the CAS number 896318-56-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 497.4 g/mol. The compound features a sulfonyl group, a thiophene ring, and a nitrobenzamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 497.4 g/mol |
| CAS Number | 896318-56-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl and thiophene groups are believed to play crucial roles in these interactions, potentially modulating enzyme activity or receptor binding.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related sulfonamide derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
- Anticancer Studies : A study involving various sulfonamide derivatives demonstrated that certain compounds led to a dose-dependent reduction in tumor cell viability. The mechanism was linked to the inhibition of DNA synthesis and repair pathways, suggesting that this compound may share similar pathways.
- Enzyme Inhibition : Another investigation focused on the inhibition of specific enzymes by sulfonamide compounds. It was found that these compounds could effectively inhibit carbonic anhydrase, leading to potential applications in treating conditions like glaucoma or edema.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Sulfonamide : The reaction begins with the formation of an intermediate by reacting 4-chlorobenzenesulfonyl chloride with thiophene-2-yl ethanol in the presence of a base such as triethylamine.
- Amidation Reaction : The intermediate is then reacted with 4-nitrobenzoyl chloride under controlled conditions to form the final product.
- Purification : The product is purified using techniques such as chromatography.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Inhibition of Macromolecule Synthesis : Similar compounds have shown inhibition of nucleic acid and protein synthesis in cancer cells, indicating potential as chemotherapeutic agents.
- Dose-dependent Effects : Biological assays have revealed that increasing concentrations lead to significant reductions in cell viability, emphasizing the need for further exploration into optimal dosing strategies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a multi-step approach:
Sulfonylation : React 4-chlorobenzenesulfonyl chloride with a thiophene-containing precursor (e.g., 2-thiophen-2-yl-ethylamine) under basic conditions (e.g., triethylamine in dichloromethane) .
Amide Coupling : Use 4-nitrobenzoyl chloride with the sulfonylated intermediate, employing coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to enhance yield .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and temperature (0–5°C for exothermic steps) to minimize side products .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons in thiophene at δ 7.1–7.5 ppm; nitro group deshielding benzamide protons) .
- Mass Spectrometry : Use ESI-MS to verify molecular weight (expected [M+H]⁺ ~505–510 Da) and fragmentation patterns .
- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3% tolerance) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility :
- Polar aprotic solvents (DMF, DMSO) > 10 mg/mL; limited solubility in water (<0.1 mg/mL).
- Stability: Store at –20°C in inert atmosphere; avoid prolonged exposure to light (nitro group photodegradation) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict electronic properties relevant to biological activity?
- Methodology :
- Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to analyze:
- Electron density distribution (nitro group as electron-withdrawing, sulfonyl as polar motif) .
- HOMO-LUMO gaps to assess redox potential and reactivity .
- Application : Correlate computed electrostatic potential maps with enzyme-binding site interactions (e.g., kinase inhibition) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : If NMR signals for thiophene and chlorobenzenesulfonyl groups overlap:
Use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously .
Compare with crystallographic data (if available) from analogous compounds (e.g., SHELX-refined structures in ) .
Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced bioactivity?
- Approach :
- Modifications : Replace 4-nitrobenzamide with cyano or trifluoromethyl groups to alter lipophilicity (logP) .
- Biological Testing : Screen derivatives against target enzymes (e.g., tyrosine phosphatases) using fluorescence polarization assays .
- Data Table :
| Derivative | Substituent | IC₅₀ (μM) | logP |
|---|---|---|---|
| Parent | 4-NO₂ | 12.3 | 3.1 |
| Derivative A | 4-CF₃ | 8.7 | 3.8 |
| Derivative B | 4-CN | 10.5 | 2.9 |
Specialized Methodological Considerations
Q. What crystallographic techniques validate the three-dimensional conformation of this compound?
- Procedure :
- Grow single crystals via slow evaporation (solvent: acetone/hexane).
- Collect X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å).
- Refine using SHELXL (space group, R-factor < 5%) .
Q. How do researchers address discrepancies in biological assay results across studies?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
